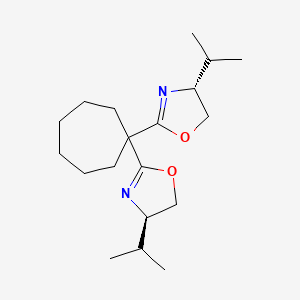

(4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

CAS No.:

Cat. No.: VC13777747

Molecular Formula: C19H32N2O2

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H32N2O2 |

|---|---|

| Molecular Weight | 320.5 g/mol |

| IUPAC Name | (4R)-4-propan-2-yl-2-[1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cycloheptyl]-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C19H32N2O2/c1-13(2)15-11-22-17(20-15)19(9-7-5-6-8-10-19)18-21-16(12-23-18)14(3)4/h13-16H,5-12H2,1-4H3/t15-,16-/m0/s1 |

| Standard InChI Key | DJCGHEVVNVWACP-HOTGVXAUSA-N |

| Isomeric SMILES | CC(C)[C@@H]1COC(=N1)C2(CCCCCC2)C3=N[C@@H](CO3)C(C)C |

| SMILES | CC(C)C1COC(=N1)C2(CCCCCC2)C3=NC(CO3)C(C)C |

| Canonical SMILES | CC(C)C1COC(=N1)C2(CCCCCC2)C3=NC(CO3)C(C)C |

Introduction

(4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a chiral compound belonging to the oxazole class, which is a type of heterocyclic organic compound. This molecule features a cycloheptane backbone linked to two oxazole rings, each substituted with an isopropyl group. The compound's stereochemistry is defined by the (4R,4'R) configuration, indicating its potential use in asymmetric synthesis and catalysis.

Synonyms and Identifiers

-

CAS Number: 2828432-03-5

-

PubChem CID: 146012859

-

Synonyms: (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole), F72638

Asymmetric Catalysis

Oxazoline derivatives, like (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole), are often used as ligands in asymmetric catalysis. Their chiral nature allows them to induce stereoselectivity in various reactions, such as hydrogenation, oxidation, and cycloaddition reactions.

Chiral Ligand Design

The design of chiral ligands is crucial for achieving high enantioselectivity in catalytic reactions. The cycloheptane backbone and isopropyl substituents in this compound may provide a unique steric environment that can influence the outcome of asymmetric reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume